

Synthesis pathway for 4-(Pyrrolidin-2-ylmethyl)morpholine

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Compound of Interest

Compound Name:	4-(Pyrrolidin-2-ylmethyl)morpholine
Cat. No.:	B1275225

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An In-depth Technical Guide to the Synthesis of **4-(Pyrrolidin-2-ylmethyl)morpholine**

Introduction

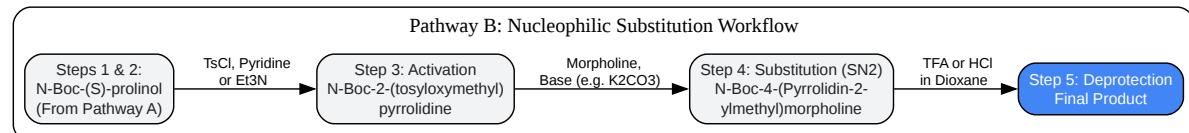
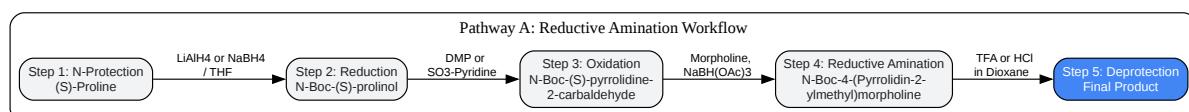
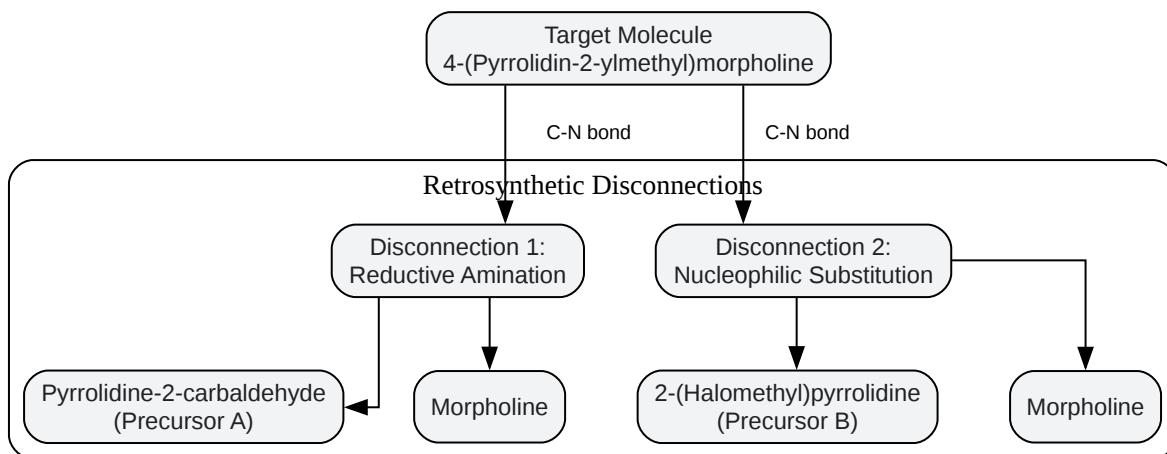
4-(Pyrrolidin-2-ylmethyl)morpholine is a saturated heterocyclic compound featuring a pyrrolidine ring linked to a morpholine moiety via a methylene bridge. This molecular architecture is of significant interest to medicinal chemists and drug development professionals. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals, valued for its ability to introduce stereochemical complexity and favorable physicochemical properties.^[1] Similarly, the morpholine ring is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two key heterocycles in **4-(Pyrrolidin-2-ylmethyl)morpholine** creates a versatile building block for the synthesis of novel chemical entities with potential applications across various therapeutic areas.

This technical guide provides a detailed examination of robust and efficient synthetic pathways for the preparation of **4-(Pyrrolidin-2-ylmethyl)morpholine**. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer insights into the strategic and mechanistic considerations that underpin each synthetic step. We will explore two primary, field-proven strategies originating from the common and readily available chiral precursor, (S)-

proline. Each protocol is designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward-synthesis strategies. Both approaches leverage the formation of the C-N bond between the pyrrolidine's methylene side-chain and the morpholine nitrogen atom.



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References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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